

# Capmatinib M18: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Capmatinib metabolite M18 |           |
| Cat. No.:            | B15193805                 | Get Quote |

CAS Number: 1029713-99-2

This technical guide provides an in-depth analysis of Capmatinib M18, a metabolite of the targeted anti-cancer agent Capmatinib. Designed for researchers, scientists, and professionals in drug development, this document outlines the available data on Capmatinib M18, including its chemical identity, metabolic formation, and analytical quantification.

# **Chemical and Physical Properties**

Capmatinib M18 is chemically identified as 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1] [2][3]triazin-2-yl)benzamide.[1][4] A summary of its key properties is presented in Table 1.

| Property          | Value                                                                                    | Reference |
|-------------------|------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1029713-99-2                                                                             | [1][4][5] |
| Chemical Name     | 2-fluoro-4-(7-(quinolin-6-<br>ylmethyl)imidazo[1,2-b][1][2]<br>[3]triazin-2-yl)benzamide | [1][4]    |
| Molecular Formula | C22H15FN6O                                                                               | [4][5]    |
| Molecular Weight  | 398.40 g/mol                                                                             | [4][5]    |

# **Metabolic Pathway and Pharmacokinetics**



Capmatinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4 and aldehyde oxidase.[3] The biotransformation of Capmatinib involves several key reactions, including lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation.[2]

The most abundant metabolite of Capmatinib is M16, which is formed through lactam formation.[2] While the specific enzymatic pathway leading to the formation of M18 has not been explicitly detailed in the available literature, its chemical structure suggests it is a product of N-demethylation of the parent compound, Capmatinib.

Limited quantitative data is available specifically for Capmatinib M18. However, a study has reported the inhibitory activity of Capmatinib and its metabolites against MET phosphorylation. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

| Compound       | IC50 (nmol/L) |
|----------------|---------------|
| Capmatinib     | 0.6           |
| Metabolite M8  | Not Reported  |
| Metabolite M16 | Not Reported  |
| Metabolite M18 | Not Reported  |

Note: While a Japanese regulatory report mentions the determination of IC50 values for Capmatinib and its metabolites M8, M16, and M18, the specific numerical values were not available in the accessed search results.

The parent drug, Capmatinib, has a reported elimination half-life of approximately 6.5 to 7.84 hours.[2][3]

## **Experimental Protocols**

The identification and quantification of Capmatinib and its metabolites in biological matrices are typically performed using advanced analytical techniques. The following section outlines a general experimental protocol based on methods described in the literature.



## In Vitro Metabolism Studies

Objective: To investigate the metabolic fate of Capmatinib and the formation of its metabolites, including M18, in a controlled in vitro environment.

### Methodology:

- Incubation: Incubate Capmatinib with human liver microsomes (HLMs) or hepatocytes. HLMs are a source of cytochrome P450 enzymes, while hepatocytes provide a more complete representation of hepatic metabolism.
- Reaction Conditions: The incubation mixture should contain the enzyme source (HLMs or hepatocytes), a buffered solution (e.g., phosphate buffer, pH 7.4), and necessary cofactors such as NADPH for CYP-mediated reactions.
- Sample Preparation: Following incubation, terminate the reaction by adding a quenching solvent such as acetonitrile. This also serves to precipitate proteins.
- Extraction: Centrifuge the samples to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, can then be collected for analysis.
- Analysis: Analyze the extracted samples using a validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[6][7]

## **Analytical Method for Quantification**

Objective: To develop and validate a sensitive and specific method for the simultaneous determination of Capmatinib and its metabolite M18 in biological samples.

## Methodology:

- Chromatographic Separation:
  - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 μm particle size).
  - Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).



- Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
- Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
- Mass Spectrometric Detection:
  - Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.
  - Detection: Employ multiple reaction monitoring (MRM) for sensitive and selective detection. This involves monitoring specific precursor-to-product ion transitions for both Capmatinib and M18.
    - Hypothetical MRM transitions would need to be determined experimentally based on the fragmentation patterns of the analytes.
- Method Validation: Validate the analytical method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathway of Capmatinib and a typical experimental workflow for its analysis.





## Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Proposed metabolic pathway of Capmatinib leading to the formation of metabolites M18 and M16.





Click to download full resolution via product page



Caption: A generalized workflow for the analysis of Capmatinib and its metabolites from biological samples.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Capmatinib M18 Metabolite | CAS No- 1029713-99-2 | NA [chemicea.com]
- 2. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, openlabel, single-dose, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicea.com [chemicea.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Capmatinib M18: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193805#capmatinib-m18-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com